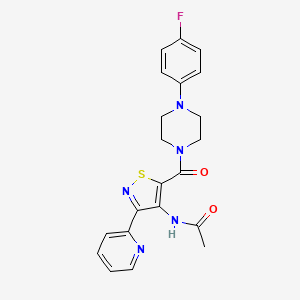

N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O2S and its molecular weight is 425.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide, also known as M422-1562, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, receptor interactions, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of M422-1562 is C19H18FN5OS, with a molecular weight of 373.44 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological activities, particularly in the central nervous system (CNS) due to its ability to interact with serotonin and dopamine receptors .

1. Cytotoxicity Studies

Cytotoxicity assays are critical for assessing the viability of cells in the presence of compounds. In studies involving L929 fibroblast cells, M422-1562 demonstrated significant cytotoxic effects at higher concentrations. For instance, similar compounds within its class showed IC50 values ranging from 27.05 µM to 120.6 µM, indicating a potential for selective cytotoxicity against certain cancer cell lines .

The compound's design suggests a high affinity for serotonin and dopamine receptors, which are pivotal in various neurological disorders. Research indicates that piperazine derivatives can modulate neurotransmitter systems effectively, leading to potential anxiolytic or antidepressant effects . The specific binding affinity and efficacy of M422-1562 at these receptors remain to be fully characterized.

Table 1: Comparative Biological Activity of Piperazine Derivatives

| Compound Name | IC50 (µM) | Activity Type | Reference |

|---|---|---|---|

| T3 | 27.05 | Cytotoxicity (L929 cells) | |

| T6 | 120.6 | Cytotoxicity (L929 cells) | |

| M422-1562 | TBD | Potential CNS activity |

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with M422-1562. Specific areas of interest include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the precise mechanisms through which M422-1562 interacts with neurotransmitter systems.

- Expanded Cytotoxicity Testing : Testing against a wider range of cancer cell lines to determine selectivity and potency.

Applications De Recherche Scientifique

Anticancer Activity

N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide has demonstrated promising anticancer properties. The compound acts on various cancer cell lines, showing effectiveness in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Efficacy

A study evaluated the compound's activity against several cancer cell lines, including SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H460 (lung cancer). Results indicated significant growth inhibition percentages, with some cell lines exhibiting over 80% inhibition at optimal concentrations. The mechanism of action appears to involve the modulation of apoptotic pathways and interference with cellular signaling related to growth and survival .

Neuropharmacological Applications

The compound's structure suggests potential applications in treating neurological disorders. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study: Neuropharmacological Assessment

In preclinical studies, this compound was tested for its effects on anxiety and depression models in rodents. The results showed a reduction in anxiety-like behaviors, indicating its potential as an anxiolytic agent. Further investigations into its pharmacokinetics revealed favorable absorption and distribution characteristics, making it a candidate for further development .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

Research focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. Minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to existing antimicrobial agents .

Data Summary Table

| Application Area | Activity Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | >80% growth inhibition in multiple lines |

| Neuropharmacology | Anxiolytic effects in animal models | Reduced anxiety-like behaviors |

| Antimicrobial | Activity against resistant bacterial strains | Significant MICs comparable to antibiotics |

Propriétés

IUPAC Name |

N-[5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2S/c1-14(28)24-19-18(17-4-2-3-9-23-17)25-30-20(19)21(29)27-12-10-26(11-13-27)16-7-5-15(22)6-8-16/h2-9H,10-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEBWQVFZDVWGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.